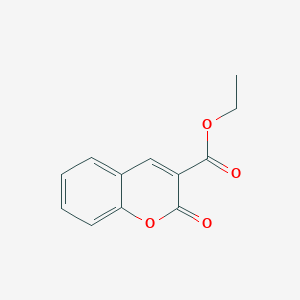
Ethyl coumarin-3-carboxylate
Cat. No. B159564
Key on ui cas rn:
1846-76-0
M. Wt: 218.20 g/mol
InChI Key: XKHPEMKBJGUYCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05958782
Procedure details


A 1.0 g (1.8 mmol) sample of bis-iodoethoxy-coumarin (from Example 32 or Example 34) and 0.47 g (1.8 mmol) of 1,4,10,13-tetraoxa-7,16-diazacycloctadecane (i.e., 4,13-diaza-18-crown-6) were separately dissolved in 50 ml portions of dry acetonitrile. The combined solutions (100 ml total) were refluxed under nitrogen for six days in the presence of 5 equivalents (0.94 g) anhydrous sodium carbonate. During the reaction, the coarse sodium carbonate was converted to an extremely fine powder. The cooled reaction mixture was filtered and the solution was evaporated to dryness in vacuo. The residue was dissolved in methylene chloride, and the solution was filtered. Evaporation of the methylene chloride using the rotary evaporator at aspirator pressure, followed by oil pump pressure, gave a yellow foam (>100% of the calculated yield). The crude product was purified by chromatography on deactivated neutral alumina first using methylene chloride to elute unreacted starting materials, followed by a 1-5% ethanol/methylene chloride mixture to elute the product. About 50% of calculated amount of the product was recovered, consisting essentially of the desired product (VI). LRMS FAB (triethanolamine) calculated m/e for C28H40N2O10 was 564.27, whereas the observed m/e was 587, [VIII(Na)] +; free [VII]+ was not observed. UV (phosphate buffered saline) Imax =374 nm, 312 nm. Fluorescence (phosphate buffered saline) showed Iex =371 nm and Icm =453 nm.
Name
bis-iodoethoxy-coumarin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
1,4,10,13-tetraoxa-7,16-diazacycloctadecane
Quantity
0.47 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
ICCO[C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[O:8][C:7](=[O:15])[C:6]=1OCCI.[C:20](=[O:23])([O-])[O-:21].[Na+].[Na+].[C:26](#N)[CH3:27]>>[C:20]([C:6]1[C:7](=[O:15])[O:8][C:9]2[C:14]([CH:5]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2)([O:21][CH2:26][CH3:27])=[O:23] |f:1.2.3|
|
Inputs


Step One
|
Name
|
bis-iodoethoxy-coumarin
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ICCOC1=C(C(OC2=CC=CC=C12)=O)OCCI
|
[Compound]
|
Name
|
1,4,10,13-tetraoxa-7,16-diazacycloctadecane
|
|
Quantity
|
0.47 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
0.94 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
During the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooled reaction mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution was evaporated to dryness in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in methylene chloride
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solution was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the methylene chloride using
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the rotary evaporator at aspirator pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a yellow foam (>100% of the
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
calculated yield)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by chromatography on deactivated neutral alumina first
|
WASH
|
Type
|
WASH
|
|
Details
|
to elute unreacted
|
WASH
|
Type
|
WASH
|
|
Details
|
to elute the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
About 50% of calculated amount of the product was recovered
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(=O)(OCC)C=1C(OC2=CC=CC=C2C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
